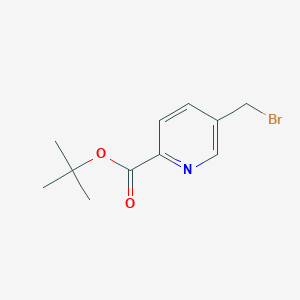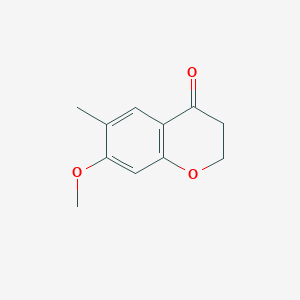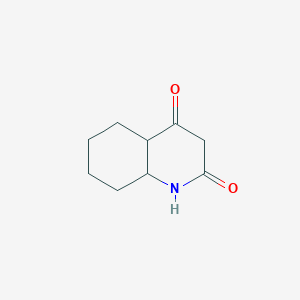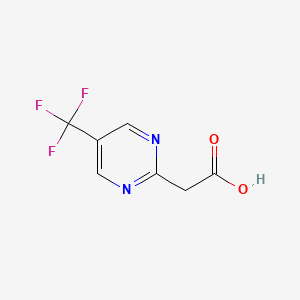
tert-Butyl5-(bromomethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-(bromomethyl)picolinate is a chemical compound with the molecular formula C₁₁H₁₄BrNO₂. It is a derivative of picolinic acid, where the carboxyl group is esterified with a tert-butyl group and the methyl group is brominated. This compound is primarily used in organic synthesis and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(bromomethyl)picolinate typically involves the bromination of tert-butyl picolinate. One common method includes the reaction of tert-butyl picolinate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux, leading to the bromination of the methyl group.
tert-Butyl picolinate: is dissolved in an appropriate solvent like carbon tetrachloride.
N-bromosuccinimide (NBS): and are added to the solution.
Industrial Production Methods
While specific industrial production methods for tert-Butyl 5-(bromomethyl)picolinate are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 5-(bromomethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of tert-butyl 5-carboxypicolinate.
Reduction: Formation of tert-butyl 5-methylpicolinate.
Applications De Recherche Scientifique
tert-Butyl 5-(bromomethyl)picolinate is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Medicinal Chemistry: For the development of potential pharmaceutical agents.
Material Science: In the synthesis of functional materials with specific properties.
Biological Studies: As a probe to study biological pathways and interactions.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-(bromomethyl)picolinate involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications it is used for.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 5-bromopicolinate: Similar structure but lacks the bromomethyl group.
tert-Butyl 6-(bromomethyl)picolinate: Bromomethyl group is positioned at the 6th position instead of the 5th.
tert-Butyl 5-methylpicolinate: Methyl group instead of bromomethyl.
Uniqueness
tert-Butyl 5-(bromomethyl)picolinate is unique due to the presence of both the tert-butyl ester and bromomethyl functionalities. This combination allows for diverse reactivity and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
tert-butyl 5-(bromomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)9-5-4-8(6-12)7-13-9/h4-5,7H,6H2,1-3H3 |
Clé InChI |
ABLZWIOPNWIVIX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NC=C(C=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13025482.png)



![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)


![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)

![tert-Butyl 7-(methylamino)-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13025547.png)

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
